N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
Overview
Description
N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.11841830 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazol-2-yl structure have been found to interact withSTAT3 , a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
Based on the behavior of structurally similar compounds, it may bind directly to its target, inhibiting its function . This could result in the disruption of the target’s associated pathways, leading to changes in cellular processes.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it behaves similarly to structurally related compounds, it could potentially inhibit the proliferation of certain cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea are largely related to its interactions with various biomolecules. It has been found to interact with various enzymes and proteins, leading to changes in biochemical reactions
Cellular Effects
N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea has shown to have significant effects on various types of cells. It has been found to inhibit the proliferation of various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea over time in laboratory settings are still being studied. Preliminary studies suggest that it has a stable profile, with no significant degradation observed over time
Dosage Effects in Animal Models
The effects of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are still being studied, preliminary results suggest that it has significant anticancer activity at certain dosages .
Metabolic Pathways
The metabolic pathways that N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea is involved in are still being studied. It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea within cells and tissues are complex processes that are still being studied. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-2-30-19-14-12-18(13-15-19)25-23(29)26-24-28-27-22(32-24)20-10-6-7-11-21(20)31-16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMUMZRSZGWVCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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